2-bromo-4-ethyl-1,3-oxazole
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Overview
Description
2-Bromo-4-ethyl-1,3-oxazole: is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. The presence of a bromine atom at the second position and an ethyl group at the fourth position makes this compound unique. Oxazole derivatives are known for their wide range of biological activities and are used in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-ethyl-1,3-oxazole can be achieved through several methods. One common method involves the cyclization of β-hydroxy amides to oxazolines, followed by bromination. Another approach is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base .
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Cyclization Method
Starting Materials: β-hydroxy amides
Reagents: Deoxo-Fluor or DAST
Conditions: Mild and efficient cyclization conditions
Steps: Cyclization to form oxazolines, followed by bromination to introduce the bromine atom at the second position.
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Van Leusen Oxazole Synthesis
Starting Materials: Tosylmethyl isocyanide (TosMIC) and aldehydes
Reagents: Base (e.g., sodium hydroxide)
Conditions: Ionic liquids as solvents
Steps: One-pot synthesis involving cyclization and bromination.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Van Leusen method due to its high yield and efficiency. The use of ionic liquids allows for the recycling of solvents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethyl-1,3-oxazole undergoes various chemical reactions, including:
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Substitution Reactions
Reagents: Nucleophiles (e.g., amines, thiols)
Conditions: Mild to moderate temperatures
Products: Substituted oxazoles
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Oxidation Reactions
Reagents: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
Conditions: Aqueous or organic solvents
Products: Oxidized derivatives
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Reduction Reactions
Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Conditions: Anhydrous conditions
Products: Reduced oxazoles
Major Products
The major products formed from these reactions include various substituted oxazoles, oxidized derivatives, and reduced oxazoles, depending on the reagents and conditions used .
Scientific Research Applications
2-Bromo-4-ethyl-1,3-oxazole has several scientific research applications:
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Medicinal Chemistry
Antimicrobial Agents: Used as a precursor for synthesizing antimicrobial compounds.
Anticancer Agents: Investigated for potential anticancer properties.
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Material Science
Organic Electronics: Used in the development of organic semiconductors and light-emitting diodes.
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Biological Research
Enzyme Inhibitors: Studied as potential inhibitors of various enzymes.
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Industrial Applications
Mechanism of Action
The mechanism of action of 2-bromo-4-ethyl-1,3-oxazole involves its interaction with specific molecular targets. The bromine atom at the second position and the ethyl group at the fourth position play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
2-Bromo-4-ethyl-1,3-oxazole can be compared with other oxazole derivatives:
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2-Bromo-4-methyl-1,3-oxazole
Difference: Methyl group instead of ethyl group
Uniqueness: Different biological activity and reactivity
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2-Chloro-4-ethyl-1,3-oxazole
Difference: Chlorine atom instead of bromine atom
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4-Ethyl-1,3-oxazole
Difference: Absence of halogen atom
Uniqueness: Different chemical properties and applications
Properties
CAS No. |
1600306-09-9 |
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Molecular Formula |
C5H6BrNO |
Molecular Weight |
176.01 g/mol |
IUPAC Name |
2-bromo-4-ethyl-1,3-oxazole |
InChI |
InChI=1S/C5H6BrNO/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3 |
InChI Key |
SJMPARYLBJMBSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=COC(=N1)Br |
Purity |
95 |
Origin of Product |
United States |
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